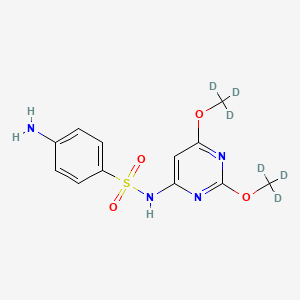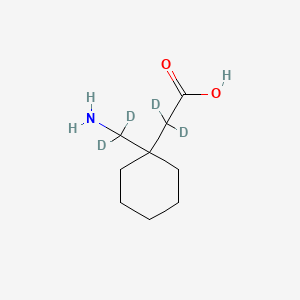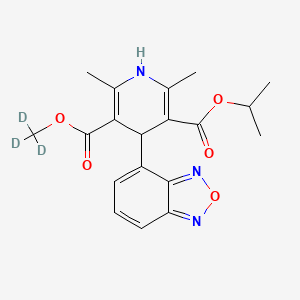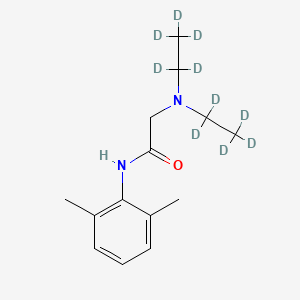
Sulfadimethoxine-d6
Vue d'ensemble
Description
Sulfadimethoxine-d6: is an isotopically labeled compound of sulfadimethoxine, a sulfonamide antibiotic. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the parent molecule, sulfadimethoxine. This isotopic labeling is particularly useful in analytical chemistry for tracing and quantifying the compound in various biological and environmental samples .
Mécanisme D'action
Target of Action
Sulfadimethoxine-d6, like its parent compound Sulfadimethoxine, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for bacterial growth and reproduction .
Mode of Action
This compound inhibits the bacterial synthesis of folic acid by acting as a competitive inhibitor against para-aminobenzoic acid (PABA) . Being structurally similar to PABA, this compound binds to the active site of the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleic acids (DNA and RNA) in bacteria, which are required for cell division . This results in a microbiostatic effect rather than a microbiocidal one, meaning it prevents pathogen growth rather than killing them . The effect is strongest in the beginning stages of an infection when the pathogen is rapidly dividing .
Pharmacokinetics
It’s known that approximately50-60% of the oral dose of Sulfadimethoxine is excreted in the urine, leaving 40-50% for excretion into bile and feces . N1-glucuronidation results in a 75% decrease in protein binding of Sulfadimethoxine .
Result of Action
The result of this compound’s action is the effective treatment of many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It has been shown to be effective against streptococci, klebsiella, proteus, shigella, staphylococci, escherichia, and salmonella .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, with increasing salinity of cultivation media, the removal rate of Sulfadimethoxine by microalgae increased . .
Analyse Biochimique
Biochemical Properties
Sulfadimethoxine-d6 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. This compound interacts with the enzyme by mimicking the substrate para-aminobenzoic acid (PABA), thereby competitively inhibiting the enzyme’s activity .
Cellular Effects
This compound affects various types of cells, primarily bacterial cells, by inhibiting their ability to synthesize folic acid. This inhibition leads to a decrease in DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression by interfering with folate-dependent processes. This compound has been shown to impact cellular metabolism by reducing the availability of folate, which is crucial for nucleotide biosynthesis and methylation reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydropteroate synthase, where it acts as a competitive inhibitor. By occupying the active site of the enzyme, this compound prevents the binding of PABA, thereby blocking the synthesis of dihydrofolic acid. This inhibition disrupts the folate pathway, leading to a cascade of effects that impair bacterial growth and survival. Additionally, this compound may influence gene expression by altering the availability of folate-dependent cofactors required for DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under adverse conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where low doses may not produce a noticeable impact, while higher doses result in pronounced antibacterial activity and potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to folate synthesis. It interacts with dihydropteroate synthase, inhibiting the conversion of PABA to dihydrofolic acid. This inhibition affects the overall metabolic flux of the folate pathway, leading to reduced levels of folate and its derivatives. The compound may also influence other metabolic pathways that depend on folate, such as nucleotide biosynthesis and methylation reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by bacterial cells via active transport systems that recognize sulfonamides. In eukaryotic cells, the compound may diffuse across cell membranes or be transported by specific folate transporters. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it interacts with dihydropteroate synthase. The compound may also be found in other subcellular compartments involved in folate metabolism, such as the mitochondria. Post-translational modifications and targeting signals may influence the precise localization and activity of this compound within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfadimethoxine-d6 involves the incorporation of deuterium atoms into the sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of the starting materials, followed by the standard synthetic route for sulfadimethoxine. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfadimethoxine-d6, like its parent compound sulfadimethoxine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Applications De Recherche Scientifique
Sulfadimethoxine-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracing and quantification. Some of its applications include:
Analytical Chemistry: Used as an internal standard in chromatographic and mass spectrometric analyses to quantify sulfadimethoxine in biological and environmental samples.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of sulfadimethoxine in various organisms.
Environmental Monitoring: Utilized in the detection and quantification of sulfadimethoxine residues in soil, water, and food products.
Biomedical Research: Used in studies investigating the efficacy and safety of sulfadimethoxine as an antibiotic.
Comparaison Avec Des Composés Similaires
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Sulfapyridine: Employed in the treatment of bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness: Sulfadimethoxine-d6 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in complex biological and environmental matrices, providing a significant advantage over non-labeled compounds .
Propriétés
IUPAC Name |
4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746795 | |
| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73068-02-7 | |
| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73068-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











